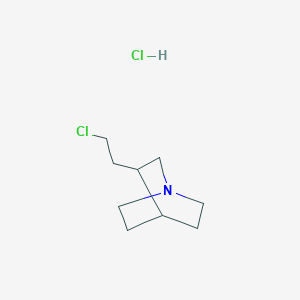
3-(2-Chlorethyl)chinuclidinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)quinuclidine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is known for its unique chemical structure and properties, making it a valuable substance in various fields such as medicinal chemistry and neuroscience.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethyl)quinuclidine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds and as a building block for drug development.
Neuroscience: The compound is studied for its potential effects on neurotransmitter systems and its role in neurological research.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)quinuclidine hydrochloride typically involves the reaction of quinuclidine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chloroethyl)quinuclidine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is obtained through a series of purification steps, including filtration, crystallization, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethyl)quinuclidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form quinuclidinone derivatives.
Reduction Reactions: The compound can be reduced to form quinuclidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of various quinuclidine derivatives depending on the nucleophile used.
Oxidation: Formation of quinuclidinone derivatives.
Reduction: Formation of quinuclidine.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)quinuclidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a valuable tool in neuroscience research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: A related compound with similar structural features but different chemical properties.
Quinuclidinone: An oxidized derivative of quinuclidine with distinct reactivity.
3-Quinuclidinol: A hydroxylated derivative used in various chemical syntheses.
Uniqueness
3-(2-Chloroethyl)quinuclidine hydrochloride is unique due to its chloroethyl group, which imparts specific reactivity and allows for diverse chemical transformations. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c10-4-1-9-7-11-5-2-8(9)3-6-11;/h8-9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCQECQVZLZVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














